molecular formula C14H15NO2S B3054739 N-methyl-N,1-diphenylmethanesulfonamide CAS No. 61738-44-1

N-methyl-N,1-diphenylmethanesulfonamide

Cat. No.: B3054739
CAS No.: 61738-44-1
M. Wt: 261.34 g/mol
InChI Key: UNYWKVSYMGNIOP-UHFFFAOYSA-N
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Description

N-Methyl-N,1-diphenylmethanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a methyl group and two phenyl rings at the nitrogen and methane positions, respectively. Sulfonamides are widely studied for their diverse applications in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric properties.

Properties

CAS No.

61738-44-1

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

N-methyl-N,1-diphenylmethanesulfonamide

InChI

InChI=1S/C14H15NO2S/c1-15(14-10-6-3-7-11-14)18(16,17)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3

InChI Key

UNYWKVSYMGNIOP-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of N-methyl-N,1-diphenylmethanesulfonamide, highlighting differences in substituents and their implications:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Implications Reference ID
N,N-Dibenzylmethanesulfonamide Two benzyl groups on N C₁₅H₁₇NO₂S Increased steric bulk; reduced solubility in polar solvents due to aromaticity
4-Methyl-N-(1-phenylethyl)benzenesulfonamide Tosyl (4-methylbenzenesulfonyl) group + phenylethyl substituent C₁₆H₁₉NO₂S Enhanced electron-withdrawing effects from tosyl group; potential for chiral applications
N-Methyl-1-(4-nitrophenyl)methanesulfonamide Nitro group at para position of phenyl ring C₈H₁₀N₂O₄S Strong electron-withdrawing nitro group increases acidity of sulfonamide proton; higher reactivity in nucleophilic substitutions
N-Cyclohexyltrifluoromethanesulfonamide Trifluoromethanesulfonyl (CF₃SO₂) group + cyclohexyl C₇H₁₂F₃NO₂S High electronegativity from CF₃ enhances thermal stability; cyclohexyl group introduces conformational flexibility
N-Methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide Triazole-carboxamide hybrid + methylphenyl groups C₁₈H₁₈N₄O Hybrid structure merges sulfonamide-like electronics with triazole’s hydrogen-bonding capacity; potential for kinase inhibition

Physicochemical and Reactivity Trends

  • Electronic Effects: The nitro group in N-methyl-1-(4-nitrophenyl)methanesulfonamide significantly lowers the pKa of the sulfonamide proton (predicted ~1–2 units lower than non-nitro analogs), enhancing its electrophilicity.
  • Solubility : Fluorinated derivatives (e.g., N-cyclohexyltrifluoromethanesulfonamide ) display lower solubility in aqueous media but improved lipid membrane permeability, relevant in drug design.

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